2-(1-Boc-3-azetidinyl)thiazole-4-boronic Acid Pinacol Ester

Description

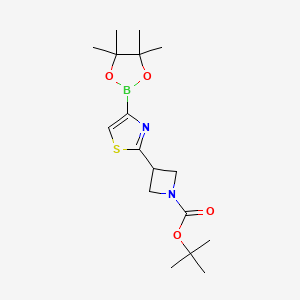

Chemical Structure: The compound (CAS 2223049-14-5) features a thiazole ring substituted at the 4-position with a boronic acid pinacol ester and at the 2-position with a 1-Boc-3-azetidinyl group. This structure combines a heterocyclic core (thiazole), a boronic ester (for Suzuki-Miyaura cross-coupling reactions), and a Boc-protected azetidine moiety, which enhances solubility and stability during synthesis .

Applications: Primarily used in drug discovery for constructing complex molecules via palladium-catalyzed cross-coupling reactions . The Boc group allows selective deprotection under acidic conditions, enabling further functionalization .

Properties

Molecular Formula |

C17H27BN2O4S |

|---|---|

Molecular Weight |

366.3 g/mol |

IUPAC Name |

tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]azetidine-1-carboxylate |

InChI |

InChI=1S/C17H27BN2O4S/c1-15(2,3)22-14(21)20-8-11(9-20)13-19-12(10-25-13)18-23-16(4,5)17(6,7)24-18/h10-11H,8-9H2,1-7H3 |

InChI Key |

PEXOIHRJUAODIX-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3CN(C3)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Boc-3-azetidinyl)thiazole-4-boronic Acid Pinacol Ester typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Boronic Acid Pinacol Ester Group: This step often involves the borylation of the thiazole ring using a suitable boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.

Boc Protection of Azetidine: The azetidine moiety is protected with a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.

Coupling of Boc-Azetidine with Thiazole-Boronic Acid Pinacol Ester: The final step involves coupling the Boc-protected azetidine with the thiazole-boronic acid pinacol ester under suitable conditions, such as using a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Boc-3-azetidinyl)thiazole-4-boronic Acid Pinacol Ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid pinacol ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base.

Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids or other oxidized derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Protic Acids/Bases: Used in protodeboronation reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Deboronated Products: Formed through protodeboronation.

Oxidized Derivatives: Formed through oxidation reactions.

Scientific Research Applications

2-(1-Boc-3-azetidinyl)thiazole-4-boronic Acid Pinacol Ester has several scientific research applications:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Biological Research: Investigated for its potential as a probe or inhibitor in biochemical assays.

Mechanism of Action

The mechanism of action of 2-(1-Boc-3-azetidinyl)thiazole-4-boronic Acid Pinacol Ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This mechanism is facilitated by the electronic and steric properties of the thiazole and Boc-azetidine moieties, which influence the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Structural Analogues in the Thiazole Boronic Ester Family

The following table compares 2-(1-Boc-3-azetidinyl)thiazole-4-boronic Acid Pinacol Ester with structurally related thiazole-based boronic esters:

Key Observations :

- Substituent Effects : The Boc-azetidinyl group in the target compound provides steric protection and synthetic flexibility compared to piperidine or methylpiperazine substituents, which alter physicochemical properties (e.g., solubility, logP) .

- Reactivity : Thiazole boronic esters with substituents at the 4-position (e.g., the target compound) exhibit higher cross-coupling efficiency than those substituted at the 5-position due to electronic effects on the boronic ester .

Comparison with Azetidine/Thiazole Hybrids

Key Differences :

- Heterocyclic Core : Thiazole (in the target compound) vs. pyrazole. Thiazoles are more electron-deficient, enhancing reactivity in cross-coupling reactions compared to pyrazoles .

- Biological Activity : Thiazole derivatives are more common in kinase inhibitor design due to their ability to mimic adenine in ATP-binding pockets .

Comparison with Other Boronic Esters in Drug Discovery

Commercial Considerations :

- The target compound is priced competitively ($750/g) compared to morpholino- or CF₃-substituted boronic esters, reflecting its specialized azetidine-thiazole scaffold .

- Limited commercial availability (e.g., zero stock in China) may necessitate custom synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.